molecular formula C14H18N2O4 B11765239 N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide

N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide

Cat. No.: B11765239
M. Wt: 278.30 g/mol
InChI Key: QYFVWZLFPGNABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide is a chemical compound characterized by the presence of a benzo[d][1,3]dioxole moiety attached to an oxalamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide typically involves the reaction of benzo[d][1,3]dioxol-5-ylmethanol with diethyl oxalate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction of the oxalamide group can yield corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, modulating their activity. The oxalamide group may also play a role in binding to biological macromolecules, influencing their function . Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide is unique due to its specific combination of the benzo[d][1,3]dioxole and oxalamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N',N'-diethyloxamide

InChI

InChI=1S/C14H18N2O4/c1-3-16(4-2)14(18)13(17)15-8-10-5-6-11-12(7-10)20-9-19-11/h5-7H,3-4,8-9H2,1-2H3,(H,15,17)

InChI Key

QYFVWZLFPGNABM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=O)NCC1=CC2=C(C=C1)OCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.